MHY908 -

MHY908

Catalog Number: EVT-276177
CAS Number:
Molecular Formula: C17H14ClNO3S
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MHY908 is a novel inhibitor of melanogenesis, potently inhibiting mushroom tyrosinase activity in a dose-dependent manner.
Synthesis Analysis

Methods and Technical Details

The synthesis of MHY908 involves several steps, primarily utilizing ethyl bromoisobutyrate and 4-hydroxybenzaldehyde as starting materials. The following outlines the key steps in its synthesis:

  1. Initial Reaction: A solution containing 4-hydroxybenzaldehyde (10 g) and ethyl bromoisobutyrate (18.6 mL) is treated with 1 N sodium ethoxide in ethanol and refluxed for 14 hours. This reaction forms an intermediate compound.
  2. Isolation: After the reaction, the mixture is cooled, and the organic layer is separated from the aqueous layer. The organic phase is dried over magnesium sulfate.
  3. Final Steps: The intermediate undergoes further reactions involving sodium sulfite in dimethylformamide at elevated temperatures, followed by acidification to yield MHY908 as a white solid with a melting point of 190.8–192.0 °C. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry .

Alternative Synthesis Method

An alternative method involves using sodium hydroxide instead of sodium ethoxide, leading to similar yields of MHY908 through a series of reactions that also include extraction and purification steps .

Molecular Structure Analysis

Structure and Data

MHY908 has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula for MHY908 is C19H19ClN2O3SC_{19}H_{19}ClN_2O_3S, with a molecular weight of approximately 372.88 g/mol.

  • Key Structural Features:
    • Aromatic rings
    • Chlorobenzothiazole moiety
    • A carboxylic acid group

The structural data obtained from NMR reveals distinct chemical shifts corresponding to protons in different environments, confirming the integrity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

MHY908 participates in various biochemical reactions primarily due to its role as a PPAR agonist. Its mechanism involves binding to PPARα and PPARγ receptors, which modulate gene expression related to glucose metabolism, lipid metabolism, and inflammation.

  • Biological Reactions:
    • Activation of PPAR signaling pathways leading to enhanced insulin sensitivity.
    • Reduction of inflammatory markers through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.

These reactions are crucial for its therapeutic effects against metabolic syndromes .

Mechanism of Action

Process and Data

The mechanism by which MHY908 exerts its effects involves several key processes:

  1. PPAR Activation: Upon administration, MHY908 binds to PPARα and PPARγ, activating these receptors.
  2. Gene Regulation: This activation leads to the transcription of genes involved in glucose uptake, fatty acid oxidation, and anti-inflammatory responses.
  3. Metabolic Effects: Studies show that MHY908 reduces serum glucose levels, triglycerides, and improves insulin sensitivity in aged rat models by attenuating endoplasmic reticulum stress and modulating inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Melting Point: 190.8–192.0 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Molecular Formula: C19H19ClN2O3SC_{19}H_{19}ClN_2O_3S
  • Molecular Weight: Approximately 372.88 g/mol
  • Spectroscopic Data:
    • 1H^1H NMR shows distinct peaks corresponding to various protons in the molecule.
    • Mass spectrometry confirms the molecular weight with high-resolution measurements indicating precise molecular identification .
Applications

Scientific Uses

MHY908 has shown promise in various scientific applications:

  • Anti-Diabetic Research: Due to its ability to enhance insulin sensitivity and reduce blood glucose levels.
  • Obesity Management: Its role in modulating adipogenesis makes it a candidate for obesity treatments.
  • Anti-Inflammatory Studies: The compound's ability to suppress inflammatory pathways presents potential for treating chronic inflammatory conditions associated with metabolic disorders .
Introduction to MHY908 as a Novel Therapeutic Agent

Historical Context and Discovery of MHY908

MHY908 (chemical name: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid) emerged as a rationally designed PPAR α/γ dual agonist to address limitations of earlier glitazars. Developed through structured medicinal chemistry efforts, its synthesis was first reported in peer-reviewed literature around 2013. The compound was engineered to overcome the cardiovascular and carcinogenic risks associated with predecessors like muraglitazar, tesaglitazar, and ragaglitazar, whose clinical development was halted due to adverse effects including edema, heart failure, and urothelial proliferation [1] [3] [9]. Unlike these failed candidates, MHY908 was optimized for balanced receptor activation and reduced off-target effects, positioning it as a next-generation therapeutic candidate for metabolic disorders. Its discovery reflects a strategic shift toward molecules with improved safety profiles while retaining efficacy in modulating glucose and lipid metabolism [5] [9].

Structural and Chemical Characterization of MHY908

MHY908 (CAS No: 1393371-39-5) features a benzothiazole-phenoxypropanoic acid scaffold with distinct pharmacophoric elements enabling dual PPAR engagement. Key structural attributes include:

  • Molecular formula: C₁₇H₁₄ClNO₃S
  • Molecular weight: 347.82 g/mol
  • Core structure:
  • A 5-chlorobenzothiazole moiety providing hydrophobic interactions
  • A phenoxy linker enabling optimal spatial orientation
  • A 2-methylpropanoic acid group critical for PPAR binding via salt bridge formation [2] [5]

Synthetic routes involve multi-step organic reactions:

  • Williamson ether synthesis between 4-hydroxybenzaldehyde and ethyl bromoisobutyrate
  • Cyclocondensation with 2-amino-4-chlorobenzenethiol using sodium metabisulfite catalyst
  • Alkaline hydrolysis to yield the final carboxylic acid derivative [9]

Table 1: Physicochemical Properties of MHY908

PropertyValueMethod/Reference
Molecular Weight347.82 g/molCalculated
Empirical FormulaC₁₇H₁₄ClNO₃SElemental Analysis
CAS Registry Number1393371-39-5Chemical Abstracts Service
Crystal FormWhite crystalline solidSynthetic Characterization
Melting Point190.8–192.0°CDifferential Scanning Calorimetry
SolubilityLow aqueous solubility; soluble in DMSOExperimental LogP analysis

Spectroscopic validation includes characteristic NMR signals: ¹H NMR (400 MHz, DMSO-d6) δ 8.03 (d, 1H, J=8.4 Hz), 7.98 (d, 1H, J=2.0 Hz), 7.92 (d, 2H, J=8.8 Hz), 1.55 (s, 6H) [5] [9]. The molecular architecture positions MHY908 as a structurally unique glitazar analogue optimized for simultaneous PPARα/γ engagement.

Significance of PPAR α/γ Dual Agonism in Modern Pharmacology

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors governing metabolic homeostasis. PPARα activation enhances fatty acid oxidation and reduces triglycerides, while PPARγ activation promotes insulin sensitivity and adipocyte differentiation. Dual agonism addresses the intertwined pathologies of type 2 diabetes and diabetic dyslipidemia—conditions traditionally treated with separate PPARγ-targeting thiazolidinediones (e.g., pioglitazone) and PPARα-activating fibrates (e.g., fenofibrate). This unimolecular approach offers synergistic benefits:

  • Corrects glycemic dysregulation: By enhancing insulin signaling and GLUT4 translocation [6]
  • Modulates atherogenic lipid profiles: Via hepatic β-oxidation genes like CPT-1 [5] [8]
  • Mitigates lipotoxicity: Through reduced ectopic fat deposition in liver and muscle [1] [6]

Clinical challenges with earlier dual agonists (e.g., muraglitazar's cardiovascular toxicity) necessitated molecules like MHY908 that maintain efficacy while minimizing off-target effects. The emergence of saroglitazar (approved in India for diabetic dyslipidemia) validates this pharmacological strategy, highlighting PPAR α/γ co-activation as a viable therapeutic paradigm [1] [10]. MHY908 represents an evolution in this drug class with optimized receptor binding kinetics.

Properties

Product Name

MHY908

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)

InChI Key

HJOJVKDSEPDKSE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl

Solubility

Soluble in DMSO

Synonyms

MHY908

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.